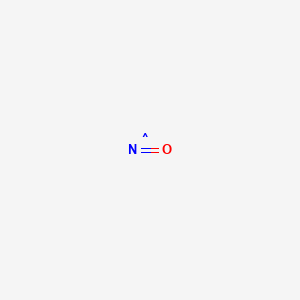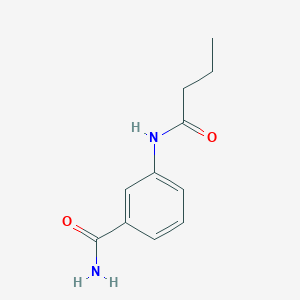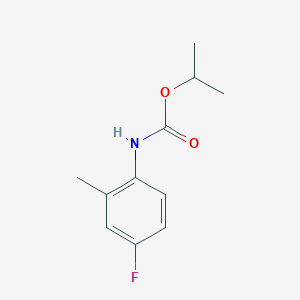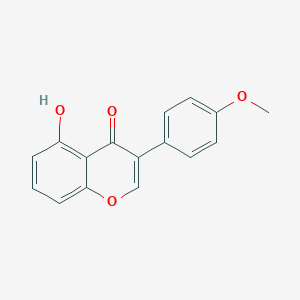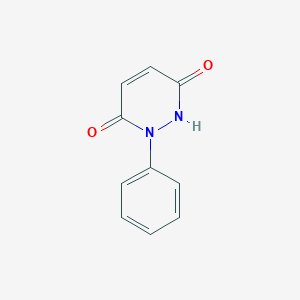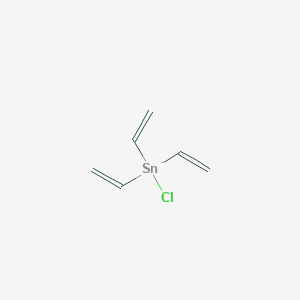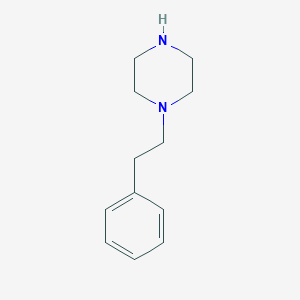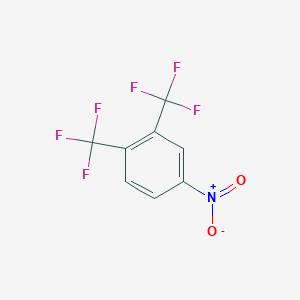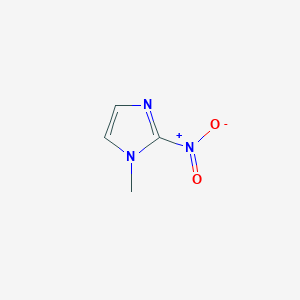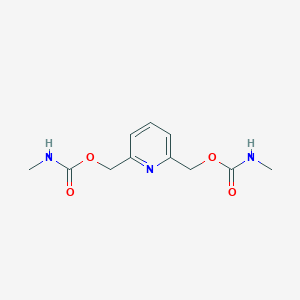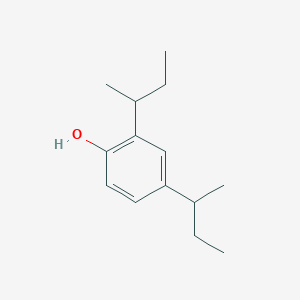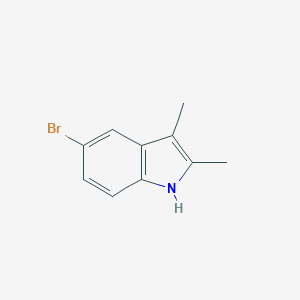
5-bromo-2,3-dimethyl-1H-indole
Übersicht
Beschreibung
5-Bromo-2,3-dimethyl-1H-indole is a brominated indole derivative, which is a class of compounds known for their significance in medicinal chemistry and organic synthesis. The presence of bromine and methyl groups on the indole core structure can influence the reactivity and interaction of the molecule with various biological targets.
Synthesis Analysis
The synthesis of brominated indole derivatives often involves the introduction of a bromine atom into the indole ring. For instance, the treatment of dimethyl indole-2,3-dicarboxylate with brominating agents such as pyridinium hydrobromide perbromide or bromine in the presence of a Lewis acid yields dimethyl 5-bromoindole-2,3-dicarboxylate as the sole product . This method demonstrates the regioselectivity of bromination on the indole ring, favoring the 5-position.
Molecular Structure Analysis
The molecular structure of brominated indoles can be elucidated using various spectroscopic and crystallographic techniques. For example, the structure of a related compound, 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole, was confirmed by X-ray single crystal diffraction. The Hirshfeld surface analysis and 2D fingerprint plots provide insights into the intermolecular interactions and the percentages of atom-to-atom contacts .
Chemical Reactions Analysis
Brominated indoles can participate in various chemical reactions due to the presence of the reactive bromine atom. Photochemical reactions between 5-bromo-1,3-dimethyluracils and 3-substituted indoles result in the formation of photoadducts, demonstrating the potential of these compounds to engage in coupling reactions under irradiation .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated indoles, such as thermal stability and electronic spectra, can be characterized using spectroscopic methods and thermal analysis. The compound 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole exhibits good thermal stability up to 215°C. The electronic spectra and molecular orbital energy level diagrams can be assigned based on TD-DFT results, and the electrophilic and nucleophilic regions can be visualized using molecular electrostatic potential maps .
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Thermal Analysis
5-Bromo-1H-indole derivatives have been studied for their structural properties, including the analysis of intermolecular interactions in crystal structures. Using Hirshfeld surface and thermal analysis, researchers have explored the formation and stability of these compounds, providing insights into their potential applications in material science and chemistry (Barakat et al., 2017).
Bromination and Nitration Studies
Research into the bromination and nitration of indole derivatives, including 5-bromoindole, has yielded valuable insights into the synthesis of various indole compounds. These studies are significant for the development of new chemical reactions and the synthesis of novel compounds (Miki et al., 2006), (Miki et al., 2007).
Methoxylation Reactions
Studies on the methoxylation of indoles, including 5-bromoindoles, have led to the development of new methods for synthesizing serotonin, a critical neurotransmitter. This research is vital for the pharmaceutical industry, especially in the context of developing new drugs and understanding neurotransmitter pathways (Saito & Kikugawa, 1979).
Antimicrobial Activity Screening
New heterocyclic compounds derived from 5-bromoindole have been investigated for their antimicrobial properties. This research contributes to the development of new pharmaceuticals with potential applications in treating bacterial and fungal infections (Mageed et al., 2021).
Modulation of Serotonin Receptors
5-Bromoindole derivatives have been studied for their potential as antidepressants and sedatives. This research is particularly relevant in the field of psychopharmacology, exploring the role of serotonin receptors in mood regulation and the development of new treatments for depression and anxiety (Ibrahim et al., 2017).
Photochemical Reactions
The photochemical reactions between 5-bromoindole derivatives and other compounds have been studied to understand the chemical processes involved in photoaddition reactions. This research is important in the field of photochemistry and can have applications in developing new materials and chemical synthesis methods (Celewicz, 1989).
Dielectric Studies
Dielectric behavior of 5-bromoindole and its derivatives has been studied, providing insights into their electrical properties. This research is significant for the development of new materials with specific electrical characteristics, useful in electronics and material science (Hosamani et al., 2008).
Safety And Hazards
5-Bromo-2,3-dimethyl-1H-indole is classified as a hazardous substance. It has the signal word “Warning” and is associated with hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, using non-sparking tools, and storing the container tightly closed in a dry, cool, and well-ventilated place .
Eigenschaften
IUPAC Name |
5-bromo-2,3-dimethyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN/c1-6-7(2)12-10-4-3-8(11)5-9(6)10/h3-5,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGAIEWEHFPGNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30510046 | |
| Record name | 5-Bromo-2,3-dimethyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30510046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2,3-dimethyl-1H-indole | |
CAS RN |
4583-55-5 | |
| Record name | 5-Bromo-2,3-dimethyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30510046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

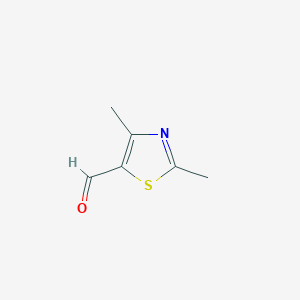
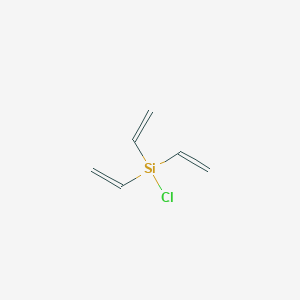
![4-Bromo[2.2]paracyclophane](/img/structure/B155445.png)
